![molecular formula C21H26N2O2 B2488627 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2379972-66-2](/img/structure/B2488627.png)
2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone, also known as MPO, is a chemical compound that belongs to the class of piperidine derivatives. MPO has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various signaling pathways and cellular processes. For example, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms. Additionally, this compound has been found to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms for protecting cells from oxidative stress. Additionally, this compound has been found to modulate the activity of various enzymes, including ACE and acetylcholinesterase (AChE). In vivo studies have shown that this compound can regulate blood pressure, improve cognitive function, and reduce the formation of atherosclerotic plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have neuroprotective, antitumor, and cardiovascular effects, which make it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has been shown to have some toxicity in vitro and in vivo, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research on 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. One potential direction is to investigate the therapeutic potential of this compound in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic potential. Furthermore, the development of this compound derivatives with improved efficacy and reduced toxicity may be a promising direction for drug development.
Méthodes De Synthèse
2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 3-methylacetophenone with 2-methyl-4-pyridylmethyl chloride to form 2-(3-methylphenyl)-1-(2-methyl-4-pyridylmethyl)ethanone. This intermediate is then reacted with paraformaldehyde and piperidine to form this compound. The purity and yield of the product can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress-induced cell death in vitro and in vivo. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
In oncology, this compound has been studied for its antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In cardiovascular diseases, this compound has been investigated for its potential role in regulating blood pressure and preventing atherosclerosis. This compound has been found to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. Additionally, this compound has been shown to reduce the formation of atherosclerotic plaques in animal models.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-4-3-5-19(12-16)14-21(24)23-10-7-18(8-11-23)15-25-20-6-9-22-17(2)13-20/h3-6,9,12-13,18H,7-8,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYVPJPZEOUGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

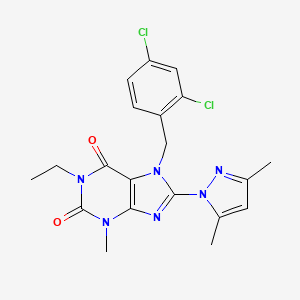
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)
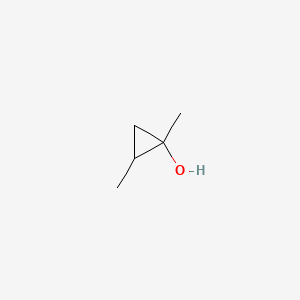
![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
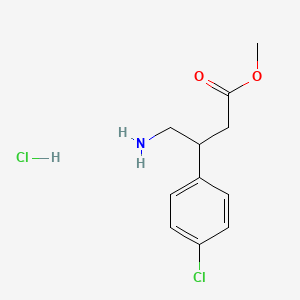
![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)
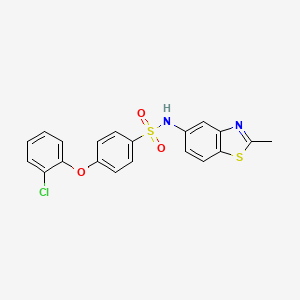
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)
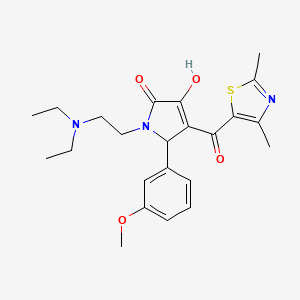

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)
